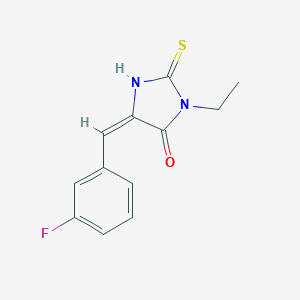

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as EF5, is a synthetic compound that has been widely used in scientific research as a hypoxia marker. EF5 is a potent electron-affinic compound that selectively binds to hypoxic cells in vivo and has been used to identify and quantify hypoxia in tumors and other tissues. In

Mécanisme D'action

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a potent electron-affinic compound that selectively binds to hypoxic cells in vivo. The mechanism of action of 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves the reduction of the nitro group to a nitroso intermediate by the electrons donated from the hypoxic environment. This intermediate then reacts with the thiol group of cysteine residues in proteins, forming covalent adducts that can be detected using immunohistochemistry or fluorescence microscopy.

Biochemical and Physiological Effects:

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been shown to have minimal toxicity and does not significantly affect the physiological functions of cells. However, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can induce the expression of hypoxia-inducible factor-1 (HIF-1), which is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. HIF-1 activation can lead to the upregulation of angiogenic factors, glucose transporters, and glycolytic enzymes, which can promote tumor growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its high selectivity for hypoxic cells, low toxicity, and compatibility with various detection methods. However, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has some limitations, including its potential to induce HIF-1 activation, which can affect the interpretation of experimental results. Additionally, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may not be suitable for certain types of tissues or cells, as its binding affinity may vary depending on the cellular environment.

Orientations Futures

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several potential applications in scientific research, including the development of new cancer therapies, the identification of novel hypoxia-related biomarkers, and the characterization of hypoxia in various pathological conditions. Some future directions for 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one research include the development of more selective and potent hypoxia markers, the investigation of the relationship between hypoxia and immune response, and the exploration of the role of hypoxia in aging and neurodegeneration.

Conclusion:

In conclusion, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has been widely used in scientific research as a hypoxia marker. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one selectively binds to hypoxic cells in vivo and has been used to identify and quantify hypoxia in tumors and other tissues. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its high selectivity for hypoxic cells, low toxicity, and compatibility with various detection methods. However, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has some limitations, including its potential to induce HIF-1 activation, which can affect the interpretation of experimental results. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several potential applications in scientific research, and future directions for 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one research include the development of more selective and potent hypoxia markers, the investigation of the relationship between hypoxia and immune response, and the exploration of the role of hypoxia in aging and neurodegeneration.

Méthodes De Synthèse

The synthesis of 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 3-ethyl-2-thioxoimidazolidin-4-one with 3-fluorobenzaldehyde in the presence of sodium ethoxide. The resulting product is then treated with hydrogen sulfide to yield 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. The synthesis of 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in several laboratories.

Applications De Recherche Scientifique

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research as a hypoxia marker. Hypoxia is a condition in which the oxygen supply to tissues is inadequate, which can occur in various pathological conditions such as cancer, stroke, and heart disease. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one selectively binds to hypoxic cells in vivo and can be detected using immunohistochemistry or fluorescence microscopy. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been used to identify and quantify hypoxia in tumors and other tissues, which has important implications for cancer diagnosis, prognosis, and treatment.

Propriétés

Formule moléculaire |

C12H11FN2OS |

|---|---|

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

(5E)-3-ethyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C12H11FN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17)/b10-7+ |

Clé InChI |

XBEPNHKUPIYHAX-JXMROGBWSA-N |

SMILES isomérique |

CCN1C(=O)/C(=C\C2=CC(=CC=C2)F)/NC1=S |

SMILES |

CCN1C(=O)C(=CC2=CC(=CC=C2)F)NC1=S |

SMILES canonique |

CCN1C(=O)C(=CC2=CC(=CC=C2)F)NC1=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)

![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)

![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)

![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)